molecular formula C31H52O3 B13402162 (Z)-3-(4-Hydroxyphenyl)acrylic acid docosylester

(Z)-3-(4-Hydroxyphenyl)acrylic acid docosylester

Cat. No.: B13402162
M. Wt: 472.7 g/mol
InChI Key: PHDAMXFKBIUHBU-PNHLSOANSA-N
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Description

(Z)-3-(4-Hydroxyphenyl)acrylic acid docosylester is an organic compound that belongs to the class of esters It is derived from the esterification of (Z)-3-(4-Hydroxyphenyl)acrylic acid with docosanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-Hydroxyphenyl)acrylic acid docosylester typically involves the esterification reaction between (Z)-3-(4-Hydroxyphenyl)acrylic acid and docosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-Hydroxyphenyl)acrylic acid docosylester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the phenyl ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenylacrylic acid esters.

Scientific Research Applications

(Z)-3-(4-Hydroxyphenyl)acrylic acid docosylester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-(4-Hydroxyphenyl)acrylic acid docosylester involves its interaction with specific molecular targets and pathways. The hydroxyl group in the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active (Z)-3-(4-Hydroxyphenyl)acrylic acid, which can then interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-Hydroxyphenyl)acrylic acid methyl ester
  • (Z)-3-(4-Hydroxyphenyl)acrylic acid ethyl ester
  • (Z)-3-(4-Hydroxyphenyl)acrylic acid butyl ester

Uniqueness

(Z)-3-(4-Hydroxyphenyl)acrylic acid docosylester is unique due to its long-chain docosyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced membrane permeability. This makes it particularly suitable for applications in drug delivery and material science.

Properties

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

docosyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-34-31(33)27-24-29-22-25-30(32)26-23-29/h22-27,32H,2-21,28H2,1H3/b27-24-

InChI Key

PHDAMXFKBIUHBU-PNHLSOANSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C\C1=CC=C(C=C1)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

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